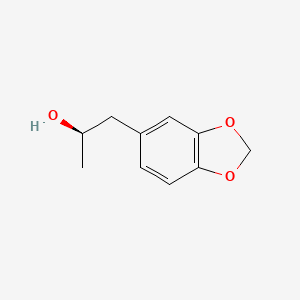

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Übersicht

Beschreibung

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, also known as (2R)-1-(2H-1,3-benzodioxol-5-yl)propanol or this compound, is an organic compound with a molecular formula of C7H10O3. It is a white crystalline solid with a melting point of 145–147 °C. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has a wide range of applications in the research and development of new drugs.

Wissenschaftliche Forschungsanwendungen

Lignin Acidolysis and Mechanism Study

The study of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 1,4-dioxane with acid demonstrates different mechanisms of acidolysis between C6-C2 and C6-C3 model compounds. The significance of the γ-hydroxymethyl group in these processes was highlighted, along with the detection of an enol ether compound in the acidolysis of a C6-C3 model compound, suggesting a unique mechanism of reaction influenced by the presence of HBr. This research contributes to understanding the acidolysis mechanisms of lignin model compounds and the potential for biofuel production (T. Yokoyama, 2015).

Downstream Processing of Biologically Produced Diols

The review on the recovery and purification of biologically produced diols, especially 1,3-propanediol, emphasizes the need for improvement in separation technologies to enhance yield, purity, and reduce energy consumption. It discusses the current state of methods such as evaporation, distillation, and membrane filtration, suggesting the potential of aqueous two-phase extraction and pervaporation for future advancements (Zhi-Long Xiu & A. Zeng, 2008).

Catalytic Non-Enzymatic Kinetic Resolution

The review on catalytic non-enzymatic kinetic resolution (KR) of racemic substrates outlines the development of chiral catalysts for asymmetric reactions. Highlighting various compounds resolved through catalytic non-enzymatic KR, this research shows the importance of such processes in asymmetric organic synthesis, providing high enantioselectivity and yield for products and starting materials (H. Pellissier, 2011).

Pharmacological and Synthetic Profile of Benzothiazepine

A review on 1,5-benzothiazepines discusses their importance due to diverse bioactivities such as coronary vasodilatory, tranquilizer, and antidepressant effects. This review also covers the structural modifications that lead to enhanced pharmacological properties, underscoring the potential for developing new compounds with improved efficacy and safety (N. Dighe et al., 2015).

Antimicrobial and Anticancer Properties of Climacostol

Research on climacostol, a ciliate secondary metabolite, demonstrates its effective antimicrobial and anticancer properties. The synthesis of climacostol and its analogues enables exploration of their effects on various biological systems and the potential to optimize pharmacological properties for therapeutic use (F. Buonanno et al., 2020).

Eigenschaften

IUPAC Name |

(2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMKZYKJYMJYDG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717108 | |

| Record name | (2R)-1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

521097-97-2 | |

| Record name | (2R)-1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1465787.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1465790.png)

![2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine](/img/structure/B1465799.png)

![6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1465800.png)

![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1465801.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1465804.png)